molecular formula C7H4FIN2 B1441006 4-Fluoro-5-iodo-1H-indazole CAS No. 1082041-87-9

4-Fluoro-5-iodo-1H-indazole

Cat. No.: B1441006
CAS No.: 1082041-87-9
M. Wt: 262.02 g/mol
InChI Key: ZYMYYSVDKAMZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-iodo-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both fluorine and iodine atoms in the 4- and 5-positions, respectively, imparts unique chemical properties to this compound, making it a valuable subject of research in medicinal chemistry and material science.

Mechanism of Action

Target of Action

4-Fluoro-5-iodo-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as iridium, lanthanum, and europium . This coordination allows it to form either heteroleptic or homoleptic triplet photosensitizers . These photosensitizers are the primary targets of this compound and play a crucial role in its applications, particularly in dye-sensitized solar cells (DSSCs) .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the metal centers. The compound coordinates to these metal centers to form photosensitizers. This interaction results in an efficient ligand to metal energy transfer process . This energy transfer process is critical for the functioning of DSSCs.

Biochemical Pathways

Indazole-containing heterocyclic compounds, which include this compound, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a role in the treatment of respiratory diseases . This suggests that the compound may affect the biochemical pathways related to these diseases.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its applications. In the context of DSSCs, the energy transfer process resulting from the compound’s interaction with metal centers can enhance the efficiency of these cells . In a medicinal context, the compound’s action as a selective inhibitor of phosphoinositide 3-kinase δ could potentially lead to therapeutic effects in treating respiratory diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of energy transfer in DSSCs can be affected by factors such as light intensity and temperature . In a biological context, factors such as pH and the presence of other molecules can influence the compound’s interaction with its targets and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the intermediate benzylidenehydrazine, followed by cyclization under specific conditions . Another approach involves the use of ortho-substituted benzaldehydes and hydrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .

Properties

IUPAC Name

4-fluoro-5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMYYSVDKAMZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-5-iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-5-iodo-1H-indazole
Reactant of Route 3
Reactant of Route 3
4-Fluoro-5-iodo-1H-indazole
Reactant of Route 4
4-Fluoro-5-iodo-1H-indazole
Reactant of Route 5
4-Fluoro-5-iodo-1H-indazole
Reactant of Route 6
Reactant of Route 6
4-Fluoro-5-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.